molecular formula C11H12N2O3 B7577233 [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol

[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol

Cat. No. B7577233
M. Wt: 220.22 g/mol
InChI Key: WMDPTQOFDHOKHS-UHFFFAOYSA-N
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Description

[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPO belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation and inflammation. Studies have shown that [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol can inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and proliferation. [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol has also been found to exhibit antioxidant properties. Studies have shown that [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol can scavenge free radicals and protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol is its relatively high cost compared to other compounds that exhibit similar biological activities.

Future Directions

There are several future directions for the study of [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol. One potential direction is the development of [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol derivatives with improved biological activities and lower costs. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol, which could lead to the development of more effective and targeted therapies for cancer and inflammatory diseases.
Conclusion:
In conclusion, [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol is a promising compound that has been extensively studied for its potential applications in scientific research. [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. While there are limitations to using [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol in lab experiments, its high purity and reproducibility make it a valuable tool for researchers. Further studies on the mechanism of action and future directions for the study of [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol could lead to the development of more effective and targeted therapies for cancer and inflammatory diseases.

Synthesis Methods

[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol can be synthesized using a variety of methods, including the reaction of 4-methoxybenzyl chloride with sodium azide followed by the reaction of the resulting intermediate with formaldehyde. Another method involves the reaction of 4-methoxybenzylamine with ethyl chloroformate, followed by the reaction of the resulting intermediate with sodium azide and formaldehyde. Both methods have been reported to yield high purity [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol.

Scientific Research Applications

[3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol has been found to exhibit a wide range of biological activities, making it a promising compound for scientific research. One of the most studied applications of [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol is its potential as an anti-cancer agent. Studies have shown that [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol has also been studied for its potential as an anti-inflammatory agent. Studies have shown that [3-[(4-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol can inhibit the production of pro-inflammatory cytokines, which play a key role in the development of various inflammatory diseases, including arthritis and asthma.

properties

IUPAC Name

[3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-9-4-2-8(3-5-9)6-10-12-11(7-14)16-13-10/h2-5,14H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDPTQOFDHOKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NOC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Methoxybenzyl)-1,2,4-oxadiazol-5-yl)methanol

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